![molecular formula C14H16O B14897475 (S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is a spirocyclic compound characterized by a cyclohexane ring fused to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic structure. For instance, the reaction of 3-methyleneoxindolines with dienes under acidic conditions can yield spiro[cyclohexane-1,1’-inden]-3-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The choice of solvents and catalysts is also crucial to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ typically produces alcohols.
Aplicaciones Científicas De Investigación
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.
Spiro[cyclohexane-1,3’-indoline]: Another spirocyclic compound with a similar structure but different functional groups.
Uniqueness
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require high specificity and selectivity, such as drug design and materials science.
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(3S)-spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-one |
InChI |
InChI=1S/C14H16O/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6H,3,5,7-10H2/t14-/m0/s1 |
Clave InChI |
XUYLNTHOVXRDMY-AWEZNQCLSA-N |
SMILES isomérico |
C1CC(=O)C[C@]2(C1)CCC3=CC=CC=C23 |
SMILES canónico |
C1CC(=O)CC2(C1)CCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)
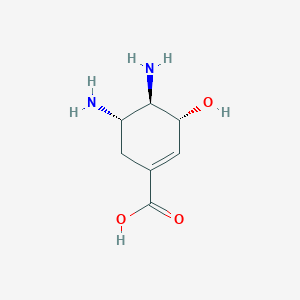
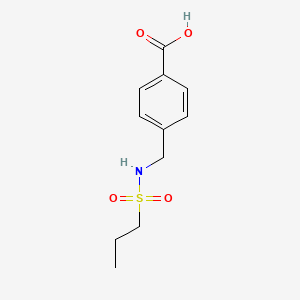
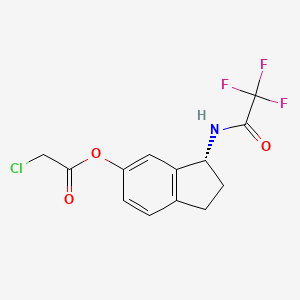
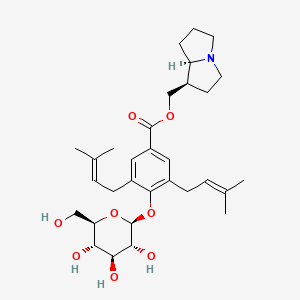
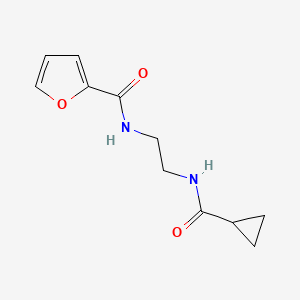
![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
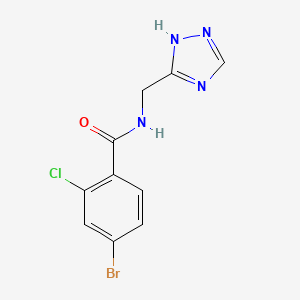


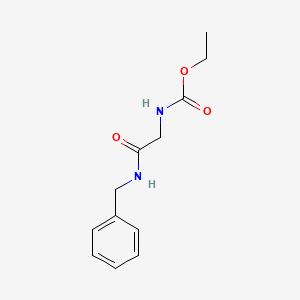

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
